molecular formula C4H10N3NaO2 B138246 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt CAS No. 138475-09-9

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Cat. No.: B138246
CAS No.: 138475-09-9
M. Wt: 155.13 g/mol
InChI Key: UPGVGHGHHNGGPJ-UHFFFAOYSA-N
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Scientific Research Applications

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt is widely used in scientific research due to its ability to release nitric oxide. Some of its applications include:

Preparation Methods

The synthesis of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the reaction of diethylamine with nitric oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is often obtained as a crystalline white solid with a melting point of 45°C . Industrial production methods involve the careful handling of reagents and maintaining specific reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used .

Mechanism of Action

The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt involves the controlled release of nitric oxide. This release occurs through the decomposition of the compound in aqueous solutions, leading to the formation of nitric oxide and diethylamine. Nitric oxide then interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt is unique due to its specific structure and nitric oxide-releasing properties. Similar compounds include:

These compounds share the ability to release nitric oxide but differ in their chemical structures and specific applications.

Properties

IUPAC Name

sodium;N-(diethylamino)-N-oxidonitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVGHGHHNGGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N(N=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160691
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138475-09-9
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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